molecular formula C36H54N4O9 B1667167 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)- CAS No. 161302-40-5

12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)-

Cat. No. B1667167
M. Wt: 686.8 g/mol
InChI Key: OQHZMGOXOOOFEE-SYQUUIDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS 186318 is a human immunodeficiency virus (HIV) protease inhibitor used to examine the potential of resistance development when two protease inhibitors are used concurrently, in recombinant.

Scientific Research Applications

Synthesis and Derivative Formation

  • Unsaturated Steroid Synthesis : The compound contributes to the synthesis of unsaturated steroids, specifically in the formation of 1α,3β-dihydroxy-24-nor-9,10-secochola-5,7,10(19)trien-23-oic acid and its cholic and 25-homocholic acid analogues (Costa et al., 1985).

  • Triazole Fatty Acid Derivatives : It's used in creating novel triazole derivatives from acetylenic fatty esters, expanding the range of fatty acid chemistry (Jie et al., 1998).

  • Peptide Synthesis : The compound aids in preparing protected β-hydroxyaspartic acid for solid-phase peptide synthesis, crucial for peptide drug development (Wagner & Tilley, 1990).

  • Nucleophilic Additions : It's involved in nucleophilic additions to produce compounds useful as pharmaceutical precursors and in synthesizing materials like polyesters and polyamides (Hinkamp & Schäfer, 2015).

  • Pharmaceutical Derivatives : Its derivatives are formed for pharmaceutical interests, particularly in forming aminocarbonyl derivatives (Christov & Palamareva, 2007).

Chemical Transformations

  • Reactions with Acetyl Chloride : It undergoes transformations with acetyl chloride to produce various derivatives, showing versatility in chemical reactions (Stoodley & Wilkins, 1975).

  • Synthesis of Microcystins Derivative : The compound is a precursor in the stereocontrolled synthesis of an amino acid characteristic of microcystins and nodularin, contributing to the study of these toxins (Beatty et al., 1992).

  • Oxidative Cleavage and Alkoxycarbonylation : It participates in oxidative cleavage reactions to produce heterocyclic derivatives, demonstrating its utility in complex organic syntheses (Bacchi et al., 2005).

properties

CAS RN

161302-40-5

Product Name

12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)-

Molecular Formula

C36H54N4O9

Molecular Weight

686.8 g/mol

IUPAC Name

tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C36H54N4O9/c1-35(2,3)48-33(44)38-28(20-25-10-8-7-9-11-25)30(41)22-37-23-31(42)29(39-34(45)49-36(4,5)6)21-26-12-14-27(15-13-26)47-24-32(43)40-16-18-46-19-17-40/h7-15,28-31,37,41-42H,16-24H2,1-6H3,(H,38,44)(H,39,45)/t28-,29-,30+,31+/m0/s1

InChI Key

OQHZMGOXOOOFEE-SYQUUIDJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O

Appearance

Solid powder

Other CAS RN

161302-40-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS 186,318
BMS 186318
BMS-186318

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)-
Reactant of Route 2
12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)-
Reactant of Route 3
Reactant of Route 3
12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)-
Reactant of Route 4
Reactant of Route 4
12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)-
Reactant of Route 5
Reactant of Route 5
12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)-
Reactant of Route 6
Reactant of Route 6
12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)-

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